molecular formula C12H17IN2O3 B12472140 tert-butyl N-(4-iodo-5-methoxypyridin-3-yl)-N-methylcarbamate

tert-butyl N-(4-iodo-5-methoxypyridin-3-yl)-N-methylcarbamate

Katalognummer: B12472140
Molekulargewicht: 364.18 g/mol
InChI-Schlüssel: GNRQUXYFLRFNFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of tert-butyl N-(4-iodo-5-methoxypyridin-3-yl)-N-methylcarbamate involves several steps. One common synthetic route includes the reaction of 4-iodo-5-methoxypyridin-3-amine with tert-butyl chloroformate and N-methylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

tert-Butyl N-(4-iodo-5-methoxypyridin-3-yl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding N-oxide, while substitution reactions can produce various derivatives depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

tert-Butyl N-(4-iodo-5-methoxypyridin-3-yl)-N-methylcarbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl N-(4-iodo-5-methoxypyridin-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl N-(4-iodo-5-methoxypyridin-3-yl)-N-methylcarbamate can be compared with other similar compounds such as:

    tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate: This compound has a similar structure but lacks the N-methyl group.

    tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate: This compound has a different substitution pattern on the pyridine ring.

    tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate: This compound has two methoxy groups instead of one.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the tert-butyl and N-methyl groups, which can influence its reactivity and biological activity .

Eigenschaften

Molekularformel

C12H17IN2O3

Molekulargewicht

364.18 g/mol

IUPAC-Name

tert-butyl N-(4-iodo-5-methoxypyridin-3-yl)-N-methylcarbamate

InChI

InChI=1S/C12H17IN2O3/c1-12(2,3)18-11(16)15(4)8-6-14-7-9(17-5)10(8)13/h6-7H,1-5H3

InChI-Schlüssel

GNRQUXYFLRFNFH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(C)C1=CN=CC(=C1I)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.